2-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine hydrochloride
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Overview
Description
2-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine hydrochloride is a compound that features a piperidine ring substituted with a sulfanyl group linked to a methylated imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine hydrochloride typically involves the reaction of 1-methyl-1H-imidazole-2-thiol with a piperidine derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
2-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the imidazole ring or the piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
2-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine hydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-imidazole-2-thiol: A precursor in the synthesis of the target compound.
2-(1-methyl-1H-imidazol-2-yl)ethylamine: Another imidazole derivative with similar structural features.
1-methyl-4-(methylthio)-1H-imidazole: A compound with a similar sulfanyl group attached to the imidazole ring.
Uniqueness
2-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine hydrochloride is unique due to the presence of both the piperidine and imidazole rings, which confer distinct chemical and biological properties. The combination of these two rings in a single molecule allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H18ClN3S |
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Molecular Weight |
247.79 g/mol |
IUPAC Name |
2-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C10H17N3S.ClH/c1-13-7-6-12-10(13)14-8-9-4-2-3-5-11-9;/h6-7,9,11H,2-5,8H2,1H3;1H |
InChI Key |
REUOJXHAWRTYJZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SCC2CCCCN2.Cl |
Origin of Product |
United States |
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